(4-Chlorophenyl)(pyridin-3-yl)methanamine
Overview
Description
“(4-Chlorophenyl)(pyridin-3-yl)methanamine” is a chemical compound with the molecular formula C12H11ClN2. Its molecular weight is 218.68 g/mol1.
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature2. For instance, a study reported the synthesis of aryl(4-substituted pyridin-3-yl)methyl carbamates and related compounds, which showed herbicidal activities2. However, the specific synthesis process for “(4-Chlorophenyl)(pyridin-3-yl)methanamine” is not explicitly mentioned in the available resources.
Molecular Structure Analysis
The molecular structure of “(4-Chlorophenyl)(pyridin-3-yl)methanamine” can be inferred from its IUPAC name and molecular formula. It consists of a pyridine ring attached to a phenyl ring via a methanamine bridge. The phenyl ring carries a chlorine substituent1.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “(4-Chlorophenyl)(pyridin-3-yl)methanamine”. However, it’s worth noting that compounds with similar structures have been synthesized and evaluated for their herbicidal activities2.Physical And Chemical Properties Analysis
“(4-Chlorophenyl)(pyridin-3-yl)methanamine” is a solid at room temperature1. Its exact physical and chemical properties such as melting point, boiling point, and solubility are not explicitly mentioned in the available resources.Scientific Research Applications
Anticonvulsant Agents
A series of novel Schiff bases of 3-aminomethyl pyridine, synthesized through condensation reactions with various aryl aldehydes/ketones, were screened for anticonvulsant activity. Among these, compounds structurally related to (4-Chlorophenyl)(pyridin-3-yl)methanamine exhibited significant seizures protection in various models, demonstrating their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Photocytotoxicity in Red Light
Iron(III) complexes incorporating compounds structurally similar to (4-Chlorophenyl)(pyridin-3-yl)methanamine have been developed for cellular imaging and photocytotoxic applications. These complexes showed unprecedented photocytotoxicity in red light, potentially applicable in cancer therapy (Basu et al., 2014).
Chiral Intermediate in Drug Synthesis
(4-Chlorophenyl)(pyridin-3-yl)methanamine is a key chiral intermediate in the synthesis of the anti-allergic drug Betahistine. A novel method using Kluyveromyces sp. for the stereoselective reduction of the compound was developed, demonstrating the importance of this compound in pharmaceutical synthesis (Ni, Zhou, & Sun, 2012).
Anticancer and Antimicrobial Agents
New heterocyclic compounds incorporating (4-Chlorophenyl)(pyridin-3-yl)methanamine were synthesized and studied for their potential as anticancer and antimicrobial agents. These compounds showed promising results against various cancer cell lines and pathogenic strains, highlighting their application in therapeutic development (Katariya, Vennapu, & Shah, 2021).
Safety And Hazards
The safety and hazards associated with “(4-Chlorophenyl)(pyridin-3-yl)methanamine” are not explicitly mentioned in the available resources. As with any chemical compound, it should be handled with appropriate safety measures to prevent exposure and potential harm.
Future Directions
The future directions for the study and application of “(4-Chlorophenyl)(pyridin-3-yl)methanamine” are not explicitly mentioned in the available resources. However, given its structural similarity to compounds with herbicidal activity2, it may be of interest in the development of new herbicides or other agrochemicals.
properties
IUPAC Name |
(4-chlorophenyl)-pyridin-3-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-11-5-3-9(4-6-11)12(14)10-2-1-7-15-8-10/h1-8,12H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUVQMLTPOSSPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424669 | |
Record name | 1-(4-Chlorophenyl)-1-(pyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(pyridin-3-yl)methanamine | |
CAS RN |
883548-10-5 | |
Record name | 1-(4-Chlorophenyl)-1-(pyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 883548-10-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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